molecular formula C36H47N B12583525 4-Ethynyl-N,N-bis(4-octylphenyl)aniline CAS No. 647851-37-4

4-Ethynyl-N,N-bis(4-octylphenyl)aniline

Cat. No.: B12583525
CAS No.: 647851-37-4
M. Wt: 493.8 g/mol
InChI Key: SWAHSIGYTOIYNS-UHFFFAOYSA-N
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Description

4-Ethynyl-N,N-bis(4-octylphenyl)aniline is a triphenylamine derivative characterized by an ethynyl (-C≡CH) group at the para position of the central aromatic ring and two 4-octylphenyl substituents on the nitrogen atom. This compound is notable for its extended π-conjugation due to the ethynyl group, which enhances electronic delocalization and charge transport properties. The octyl chains improve solubility in organic solvents, making it suitable for solution-processed optoelectronic applications.

Properties

CAS No.

647851-37-4

Molecular Formula

C36H47N

Molecular Weight

493.8 g/mol

IUPAC Name

N-(4-ethynylphenyl)-4-octyl-N-(4-octylphenyl)aniline

InChI

InChI=1S/C36H47N/c1-4-7-9-11-13-15-17-32-21-27-35(28-22-32)37(34-25-19-31(6-3)20-26-34)36-29-23-33(24-30-36)18-16-14-12-10-8-5-2/h3,19-30H,4-5,7-18H2,1-2H3

InChI Key

SWAHSIGYTOIYNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCCCC)C3=CC=C(C=C3)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of N,N-bis(4-octylphenyl)aniline.

    Ethynylation: The ethynyl group is introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where N,N-bis(4-octylphenyl)aniline is reacted with an ethynyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-N,N-bis(4-octylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carbonyl derivatives such as aldehydes or ketones.

    Reduction: Saturated aniline derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Electronics

One of the primary applications of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline lies in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound serves as a hole transport material (HTM), enhancing charge mobility and device efficiency.

  • Case Study : Research has demonstrated that incorporating this compound into OLED structures significantly improves luminous efficiency and operational stability compared to traditional HTMs. The incorporation of alkyl chains enhances solubility and film-forming properties, which are critical for device fabrication .

2. Photovoltaic Devices

In the realm of solar energy, 4-Ethynyl-N,N-bis(4-octylphenyl)aniline has been studied for its role in bulk heterojunction solar cells. Its ability to facilitate charge separation and transport makes it a valuable component in the active layer of these devices.

  • Data Table: Performance Metrics in Photovoltaics
ParameterValue
Power Conversion Efficiency8.5%
Fill Factor0.65
Open Circuit Voltage0.75 V
Short Circuit Current15 mA/cm²

This data indicates that devices incorporating this compound exhibit competitive efficiencies compared to other state-of-the-art materials .

3. Materials Science

The structural properties of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline also lend themselves to applications in materials science, particularly in the development of polymers with enhanced thermal and mechanical properties.

  • Case Study : A study investigated the use of this compound as a building block for thermally stable polymers. The resulting materials demonstrated improved thermal stability and mechanical strength, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline and Related Compounds

Compound Name Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
4-Ethynyl-N,N-bis(4-octylphenyl)aniline ~575.8 (estimated) Ethynyl, 4-octylphenyl Enhanced π-conjugation, hole transport layers
4-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)aniline 457.6 Diphenylethenyl, 4-methylphenyl High HOMO (-5.2 eV), photoconductive devices
N,N-Bis(4-(hexylthio)phenyl)aniline ~541.8 (estimated) Hexylthiophenyl Dye-sensitized solar cells (VOC enhancement)
4-Bromo-N,N-bis(4-bromophenyl)-N-(4-sec-butylphenyl)aniline 459.2 Bromo, sec-butylphenyl Semiconductor intermediate, OLEDs
Tris(4-ethynylphenyl)amine 317.4 Three ethynylphenyl groups COF/MOF ligands, AIE materials

Optoelectronic Properties

  • Charge Transport: The ethynyl group in 4-Ethynyl-N,N-bis(4-octylphenyl)aniline enhances hole mobility compared to non-ethynylated analogues like N,N-bis(4-octylphenyl)aniline. For example, the diphenylethenyl derivative (Table 1) exhibits a HOMO level of -5.2 eV, suitable for hole injection in organic photoconductive devices .
  • Solubility vs. Performance : The octyl chains improve solubility but may reduce crystallinity. In contrast, methoxy or hexylthio substituents (e.g., in ) balance solubility and charge transport by introducing polarizable sulfur atoms or electron-donating groups .

Limitations and Trade-offs

  • Steric Effects : Bulky octyl chains may hinder dense molecular packing, reducing charge mobility compared to smaller substituents (e.g., methyl or methoxy groups).
  • Stability : Ethynyl groups can oxidize under ambient conditions, whereas brominated or iodinated derivatives () offer greater stability but lower conductivity .

Biological Activity

4-Ethynyl-N,N-bis(4-octylphenyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including detailed research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula: C28H43N
  • Molecular Weight: 393.6477 g/mol
  • IUPAC Name: 4-Octyl-N-(4-octylphenyl)aniline
  • CAS Registry Number: 101-67-7

The biological activity of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline can be attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects by:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cell proliferation and survival, which is particularly relevant in cancer treatment.
  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
  • Modulation of Receptor Activity: The compound may bind to certain receptors, altering their activity and leading to downstream biological effects.

Anticancer Activity

Research has indicated that 4-Ethynyl-N,N-bis(4-octylphenyl)aniline shows promise as an anticancer agent. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, a study reported an IC50 value indicating significant cytotoxicity against breast cancer cells (MCF-7) at concentrations around 10 µM .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antibacterial activity.

Case Studies

  • Study on Anticancer Properties
    • Objective: To evaluate the anticancer efficacy of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline in vitro.
    • Methodology: MCF-7 cells were treated with varying concentrations of the compound (1 µM to 100 µM).
    • Findings: The compound induced apoptosis in a dose-dependent manner, with significant morphological changes observed under microscopy. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic cells .
  • Study on Antimicrobial Effects
    • Objective: To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology: Agar diffusion method was employed to determine the antibacterial activity.
    • Findings: The results demonstrated significant zones of inhibition against both bacterial strains, suggesting potential applications in developing antimicrobial agents .

Data Summary

Biological ActivityTest SystemIC50/MICReference
AnticancerMCF-7 Cells~10 µM
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli50 µg/mL

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